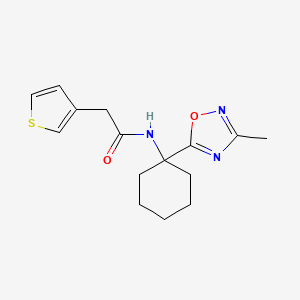
N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on available literature and experimental studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C13H18N4OS
- Molecular Weight : 282.35 g/mol
- CAS Number : 1396800-37-5
This molecular structure includes a 1,2,4-oxadiazole ring and a thiophene moiety, which are known for their biological activities.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including the inhibition of specific enzymes involved in cancer cell proliferation.
- In Vitro Studies : In cell line studies, oxadiazole derivatives have shown promising results against various cancer types. For example:
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |
| Compound B | MCF7 (Breast) | 0.67 |
| Compound C | PC-3 (Prostate) | 0.80 |
Antimicrobial Activity
The compound's oxadiazole core is also associated with antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively.
- Antibacterial Effects : Research has demonstrated that oxadiazole derivatives possess antibacterial activity against various strains of bacteria.
- Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported between 4–8μM .
Table 2: Summary of Antimicrobial Activity
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound D | Mycobacterium tuberculosis | 4–8 |
| Compound E | Staphylococcus aureus | 8–16 |
Case Studies and Experimental Findings
Several studies have highlighted the efficacy of compounds similar to this compound:
- Zhang et al. (2023) : Investigated a series of oxadiazole derivatives and reported significant cytotoxicity against multiple cancer cell lines using MTT assays.
- Dhumal et al. (2016) : Focused on the antitubercular activity of oxadiazole derivatives and found notable inhibition against Mycobacterium bovis .
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-16-14(20-18-11)15(6-3-2-4-7-15)17-13(19)9-12-5-8-21-10-12/h5,8,10H,2-4,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGCVRCCSJISHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














